2-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine
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Overview
Description
2-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives have been extensively studied due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine typically involves the condensation of 2-aminobenzamide with appropriate aldehydes or ketones, followed by cyclization and functional group modifications . One common method involves the use of 2-amino-5-nitrobenzoic acid and benzoyl chloride in pyridine, maintaining the temperature near 0–5°C .
Industrial Production Methods
Industrial production methods for quinazoline derivatives often employ metal-catalyzed reactions, microwave-assisted synthesis, and phase-transfer catalysis to enhance yield and efficiency . These methods are designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives .
Scientific Research Applications
2-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It has been shown to inhibit the activity of Werner (WRN) helicase, a key enzyme involved in DNA repair and replication . This inhibition leads to the accumulation of DNA damage and ultimately induces cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: These compounds also possess significant anticancer and antimicrobial properties.
Uniqueness
2-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine is unique due to its specific trifluoromethyl and phenyl substitutions, which enhance its biological activity and selectivity towards certain molecular targets .
Properties
Molecular Formula |
C21H14F3N3 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine |
InChI |
InChI=1S/C21H14F3N3/c22-21(23,24)15-9-6-10-16(13-15)25-20-17-11-4-5-12-18(17)26-19(27-20)14-7-2-1-3-8-14/h1-13H,(H,25,26,27) |
InChI Key |
IUPGPZVLBBNEIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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